

Technical Guide: Physicochemical Properties of Olsalazine Dimethyl Ester-¹³C₁₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olsalazine Dimethyl Ester-13C12

Cat. No.: B15599952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine Dimethyl Ester-¹³C₁₂ is a stable isotope-labeled derivative of Olsalazine Dimethyl Ester. It serves as a crucial intermediate in the synthesis of ¹³C₁₂-labeled Olsalazine Sodium Salt, which is utilized as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease and ulcerative colitis.^[1] The incorporation of twelve ¹³C atoms provides a distinct mass signature, making it a valuable tool for quantitative analysis in metabolic studies and pharmacokinetic research using mass spectrometry and NMR spectroscopy. This guide provides a summary of the available physicochemical properties of Olsalazine Dimethyl Ester-¹³C₁₂ and outlines general experimental protocols for their determination.

Physicochemical Properties

Quantitative data for several key physicochemical properties of Olsalazine Dimethyl Ester-¹³C₁₂ are not readily available in the public domain. The following table summarizes the known information.

Property	Value	Source
Chemical Name	Olsalazine Dimethyl Ester- ¹³ C ₁₂	Clinivex
Molecular Formula	C ₄ ¹³ C ₁₂ H ₁₄ N ₂ O ₆	LGC Standards, Clinivex
Molecular Weight	342.2 g/mol	LGC Standards, Clinivex
Appearance	Yellow Solid	Clinivex
Solubility	Soluble in Dichloromethane	Clinivex
Unlabelled CAS Number	101351-60-4	LGC Standards
Melting Point	No data available	
Boiling Point	No data available	
pKa	No data available	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Olsalazine Dimethyl Ester-¹³C₁₂ are not specifically described in the reviewed literature. However, standard methodologies can be applied.

Melting Point Determination (General Protocol)

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

- Sample Preparation: A small amount of the dry, powdered Olsalazine Dimethyl Ester-¹³C₁₂ is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Measurement:

- An initial rapid heating can be performed to determine an approximate melting range.
- For an accurate measurement, a fresh sample is heated slowly (approximately 1-2 °C per minute) near the approximate melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

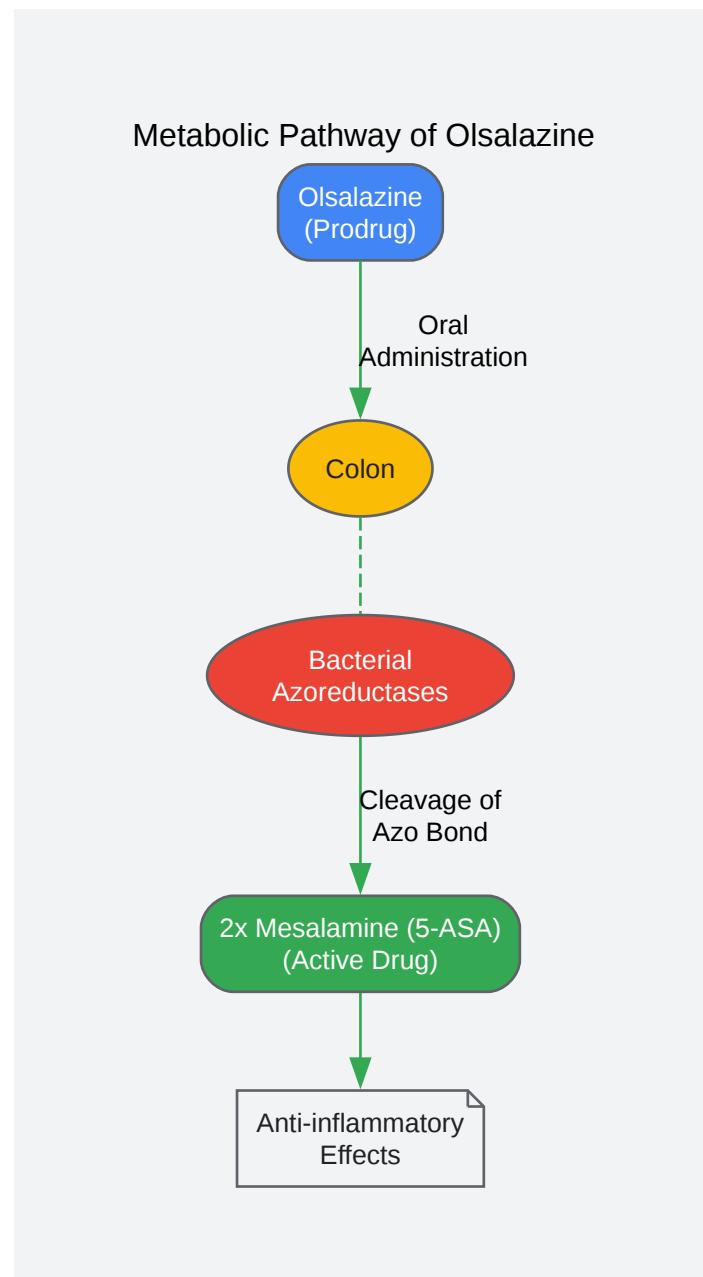
Solubility Determination (General Protocol)

Determining the solubility of a compound in various solvents is crucial for its formulation and delivery.

Methodology (Shake-Flask Method):

- Sample Preparation: An excess amount of Olsalazine Dimethyl Ester-¹³C₁₂ is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers of different pH) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

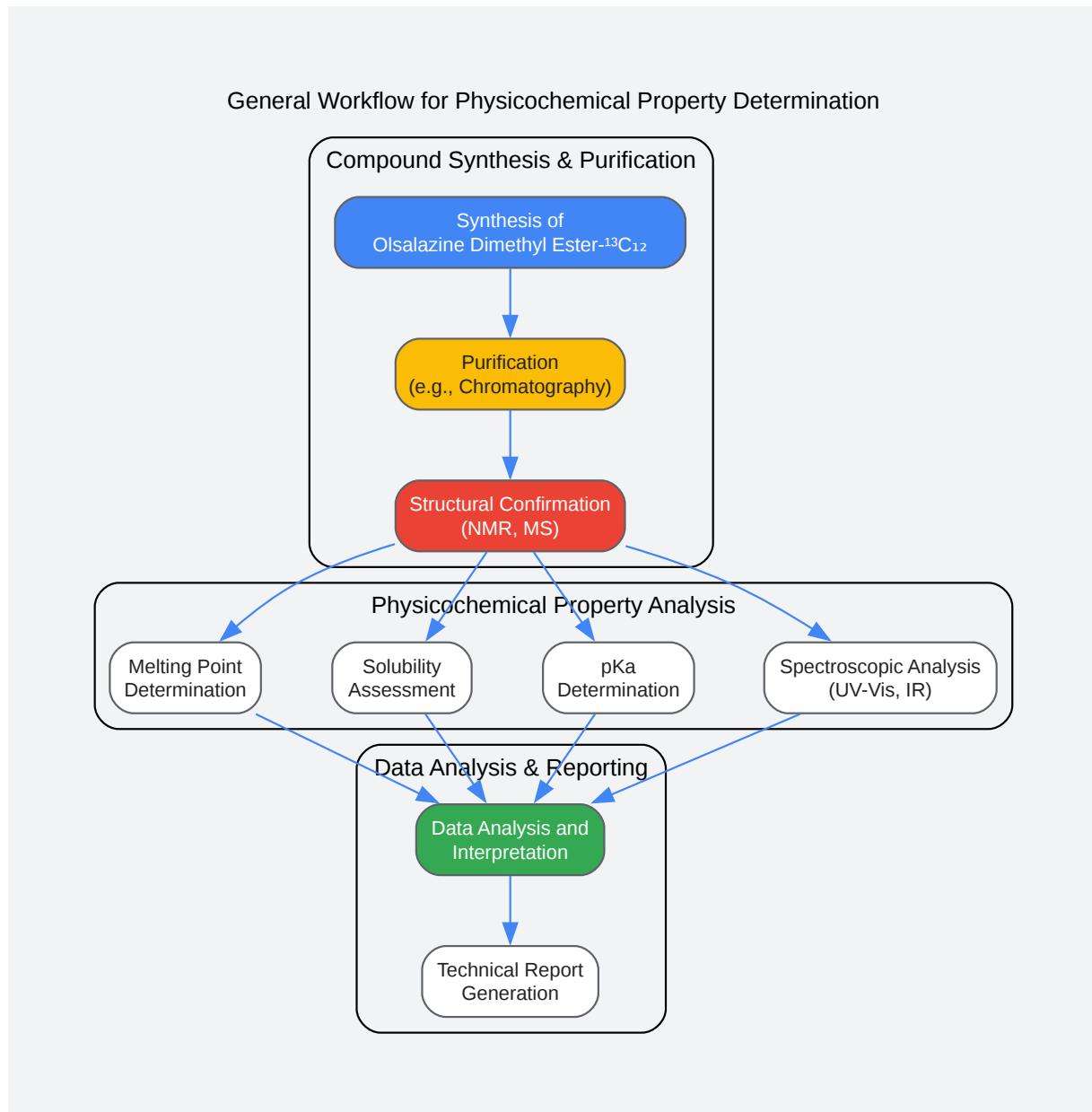
pKa Determination (General Protocol)


The pKa value(s) of a compound are essential for understanding its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

- Sample Preparation: A precise amount of Olsalazine Dimethyl Ester-¹³C₁₂ is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows


While specific signaling pathways for Olsalazine Dimethyl Ester-¹³C₁₂ are not detailed, its ultimate metabolic fate is linked to the action of its active metabolite, mesalamine (5-aminosalicylic acid). The following diagram illustrates the metabolic activation of Olsalazine.

[Click to download full resolution via product page](#)

Caption: Metabolic activation of Olsalazine in the colon.

The following diagram outlines a general workflow for the determination of the physicochemical properties of a compound like Olsalazine Dimethyl Ester- $^{13}\text{C}_{12}$.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Conclusion

Olsalazine Dimethyl Ester-¹³C₁₂ is a valuable tool in pharmaceutical research. While some fundamental physicochemical properties are known, further experimental determination of properties such as melting point, boiling point, and pKa is necessary for a complete profile. The general protocols outlined in this guide provide a framework for obtaining this critical data. The provided diagrams illustrate the metabolic context of the parent compound and a general workflow for characterization, offering a comprehensive overview for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. theclinivex.com [theclinivex.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Olsalazine Dimethyl Ester-¹³C₁₂]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599952#olsalazine-dimethyl-ester-13c12-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com